2-Fluoro-6-(propan-2-yloxy)phenol
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Overview
Description
2-Fluoro-6-(propan-2-yloxy)phenol is a chemical compound with the molecular formula C9H11FO2. . This compound is characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenol ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-6-(propan-2-yloxy)phenol typically involves the reaction of 2-fluorophenol with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxy group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Fluoro-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Fluoro-6-(propan-2-yloxy)phenol can be compared with similar compounds such as:
2-Fluoro-5-(propan-2-yloxy)phenol: This compound has the isopropoxy group at a different position on the phenol ring, which can affect its chemical properties and reactivity.
2-Fluoro-4-(propan-2-yloxy)phenol: Another positional isomer with distinct chemical behavior.
2-Fluoro-3-(propan-2-yloxy)phenol: This isomer also exhibits unique reactivity due to the different position of the isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-fluoro-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 |
InChI Key |
IRGRGDUSYBLIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
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